Hexahydroxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cellular Signaling

Inositol acts as a precursor for several important signaling molecules within cells, including inositol trisphosphate (IP3) and cyclic inositol phosphates (CIPs). These molecules play a crucial role in regulating calcium mobilization, cell proliferation, and gene expression . Research is ongoing to understand how manipulation of inositol metabolism can influence cellular signaling pathways in various diseases.

Diabetes and Insulin Sensitivity

Studies suggest that inositol supplementation may improve insulin sensitivity and glycemic control in individuals with type 2 diabetes . The exact mechanism behind this effect is still being explored, but it's thought to be related to inositol's role in cellular signaling pathways involved in insulin action.

Neurological Disorders

Inositol is being investigated as a potential therapeutic agent for various neurological disorders, including bipolar disorder, depression, and anxiety . While the research is ongoing and the results are mixed, some studies suggest that inositol supplementation may offer mood-stabilizing effects and improve symptoms in some patients.

Polycystic Ovary Syndrome (PCOS)

Inositol supplementation is being explored as a potential treatment option for PCOS, a hormonal disorder affecting women. Studies suggest that inositol may improve ovulation, regulate menstrual cycles, and potentially enhance insulin sensitivity in women with PCOS .

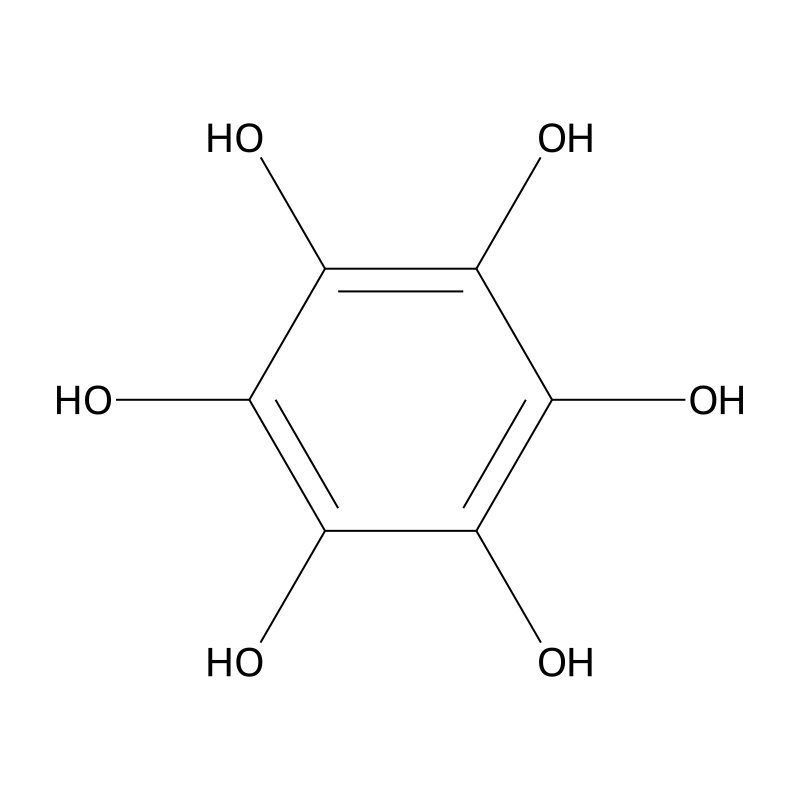

Hexahydroxybenzene, also known as benzenehexol, is an organic compound with the chemical formula or . It is classified as a six-fold phenol derivative of benzene. This compound appears as a crystalline solid that is soluble in hot water, with a melting point exceeding 310°C. Hexahydroxybenzene can be regarded as a versatile chemical intermediate due to its ability to undergo various chemical transformations and its utility in synthesizing other compounds .

- Oxidation: When oxidized, hexahydroxybenzene yields tetrahydroxy-p-benzoquinone, rhodizonic acid, and dodecahydroxycyclohexane. This process highlights its potential as a precursor for more complex organic molecules .

- Reduction: The compound can be synthesized from the reduction of sodium tetrahydroxy-p-benzoquinone salt using stannous chloride and hydrochloric acid .

- Formation of Anions: Hexahydroxybenzene can lose protons from its hydroxyl groups, forming the hexaanion , which can react further to form various salts, including potassium carbonyl complexes .

Hexahydroxybenzene can be synthesized through several methods:

- From Inositol: It can be prepared by the oxidation of myo-inositol (cyclohexanehexol) under controlled conditions.

- Acidic Hydrolysis: The acidic hydrolysis of potassium carbonyl is another method for producing hexahydroxybenzene.

- Nitration and Oxidation: Nitration followed by oxidation of diacetyl hydroquinone provides an alternative synthetic route .

These methods showcase the compound's versatility and the various pathways available for its synthesis.

Hexahydroxybenzene serves multiple applications across different fields:

- Liquid Crystals: It is utilized as a starting material for synthesizing discotic liquid crystals, which are important in display technologies.

- Electrocatalysts: Two-dimensional metal-hexahydroxybenzene frameworks have been investigated for their potential as electrocatalysts in energy conversion processes .

- Chemical Intermediates: Its derivatives are used in organic synthesis and materials science due to their unique structural properties.

Interaction studies involving hexahydroxybenzene primarily focus on its reactivity with other chemical species. For instance, its ability to form adducts with ligands such as 2,2'-bipyridine demonstrates its coordination chemistry potential. Additionally, research into its salts indicates interactions that could lead to novel materials with specific electronic properties .

Hexahydroxybenzene shares structural similarities with several other compounds. Here are a few notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Benzene | The simplest aromatic hydrocarbon; lacks hydroxyl groups. | |

| Hydroquinone | A dihydroxybenzene derivative used as a reducing agent. | |

| Catechol | Another dihydroxy compound; used in organic synthesis. | |

| Tetrahydroxy-p-benzoquinone | An oxidation product of hexahydroxybenzene; involved in redox reactions. |

Hexahydroxybenzene is unique due to its six hydroxyl groups, which confer distinct chemical reactivity and properties compared to these similar compounds. Its ability to form various derivatives and participate in complex reactions makes it an interesting subject for further research and application development .

Hexahydroxybenzene (C₆H₆O₆), also known as benzenehexol, was first synthesized in the mid-20th century through the reduction of tetrahydroxy-p-benzoquinone using stannous chloride (SnCl₂) in hydrochloric acid. This method, detailed in a 1943 publication by the Journal of the American Chemical Society, marked a breakthrough in polyhydroxy aromatic chemistry. The compound’s systematic name, 1,2,3,4,5,6-benzenehexol, reflects its six hydroxyl groups arranged symmetrically on a benzene ring. Alternative nomenclature includes hexahydroxybenzene (IUPAC-accepted) and benzenehexaol, though the latter is less common.

The discovery of hexahydroxybenzene is intertwined with advancements in understanding aromatic systems. While Michael Faraday’s 1825 isolation of benzene laid the groundwork for aromatic chemistry, hexahydroxybenzene emerged as a critical model for studying fully substituted phenolic systems. Its synthesis resolved long-standing questions about the stability of highly hydroxylated aromatics, which were previously thought to be too reactive to isolate.

Key Historical Milestones:

- 1943: First reported synthesis via SnCl₂/HCl reduction.

- 1968: Confirmation of crystalline structure via X-ray diffraction.

- 1985: Application in discotic liquid crystal research.

Structural Relationship to Benzene Derivatives

Hexahydroxybenzene belongs to the family of polyhydroxybenzenes, distinguished by its six hydroxyl groups. This structural uniqueness positions it as the most oxidized derivative of benzene, contrasting with simpler analogs like phenol (C₆H₅OH) and catechol (C₆H₄(OH)₂).

Comparative Analysis of Benzene Derivatives:

The molecule’s planar hexagonal geometry is stabilized by resonance, with delocalized π-electrons across the ring. Each hydroxyl group participates in intramolecular hydrogen bonding, creating a network that enhances thermal stability (melting point >310°C). This contrasts with partially hydroxylated benzenes, which exhibit lower thermal resilience due to fewer stabilizing interactions.

Synthesis Pathways:

Hexahydroxybenzene is primarily synthesized through two routes:

- Reduction of Tetrahydroxy-p-benzoquinone:

- Oxidation of Inositols:

Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 174.11 g/mol | |

| Density | 0.779 g/mL (25°C) | |

| Melting Point | >310°C | |

| Boiling Point | 80.7°C (decomposes) | |

| Solubility in Water | 12.8 g/L (20°C) |

The compound’s redox versatility is exemplified by its oxidation to tetrahydroxy-p-benzoquinone (THBQ) and rhodizonic acid, making it a cornerstone in studying aromatic oxidation mechanisms. Its fully substituted structure also enables unique coordination chemistry, forming adducts with ligands like 2,2'-bipyridine.

Crystallographic Analysis

The crystallographic characterization of hexahydroxybenzene presents significant challenges due to the compound's highly polar nature and tendency to form extensive hydrogen bonding networks [1]. Limited crystallographic data is available in the literature, which reflects the difficulties associated with obtaining suitable single crystals for X-ray diffraction analysis [14] [15].

The crystalline structure of hexahydroxybenzene is stabilized by an intricate network of intermolecular hydrogen bonds formed between the hydroxyl groups of adjacent molecules [1]. This extensive hydrogen bonding contributes to the compound's high melting point and thermal stability [20] [25]. The presence of six hydroxyl groups per molecule creates multiple opportunities for hydrogen bond formation, resulting in a highly ordered crystal lattice structure [1].

Crystal structure data indicates that hexahydroxybenzene can exist in hydrated forms, as evidenced by the identification of hexahydroxybenzene trihydrate with the molecular formula C₆H₁₂O₉ [4]. This trihydrate form demonstrates the compound's strong affinity for water molecules, which can be incorporated into the crystal lattice through hydrogen bonding interactions [4].

The crystal morphology typically consists of needle-like or prismatic crystals, as observed during synthetic preparations where long, needle-like crystals form upon precipitation from acidic solutions [37] [38]. The crystalline material appears as snow-white crystals when properly purified under controlled atmospheric conditions [37].

Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides valuable information for the characterization of hexahydroxybenzene through the identification of characteristic vibrational frequencies associated with the hydroxyl functional groups [38]. The infrared spectrum of hexahydroxybenzene exhibits prominent absorption bands corresponding to hydroxyl stretching vibrations, which appear as broad bands in the 3200-3600 wavenumber region due to extensive hydrogen bonding [38].

The presence of six hydroxyl groups results in complex overlapping of hydroxyl stretching frequencies, making the assignment of individual vibrational modes challenging [38]. The aromatic carbon-carbon stretching vibrations are also observed in the fingerprint region, providing additional structural confirmation [38].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy of hexahydroxybenzene presents significant analytical challenges due to the compound's poor solubility in common nuclear magnetic resonance solvents and its tendency to aggregate in solution [6]. The high symmetry of the molecule, with all six carbon atoms bearing hydroxyl groups, results in a simplified nuclear magnetic resonance spectrum with limited chemical shift dispersion [9].

Proton nuclear magnetic resonance measurements at elevated temperatures up to 140 degrees Celsius and with carbon disulfide as an additive to disrupt aggregation have been attempted to improve spectral resolution, but these efforts have not yielded well-resolved spectra [6]. The hydroxyl protons typically appear as broad signals due to rapid exchange processes and hydrogen bonding effects [9].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the aromatic carbon framework, though resolution is often compromised by the compound's limited solubility and aggregation behavior [6] [9]. The presence of six equivalent carbon atoms bearing hydroxyl groups should theoretically result in a single carbon signal, though practical limitations often prevent clear observation [6].

Mass Spectrometry

Mass spectrometry serves as a definitive analytical technique for the molecular weight determination and structural confirmation of hexahydroxybenzene [6] [14]. The molecular ion peak appears at mass-to-charge ratio 174.11, corresponding to the molecular weight of the compound [14] [16].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has been successfully employed for the characterization of hexahydroxybenzene derivatives and related compounds [6]. This technique provides high-resolution mass spectral data that can confirm the molecular formula and detect any impurities or degradation products [6].

The mass spectral fragmentation pattern of hexahydroxybenzene typically involves the sequential loss of hydroxyl groups, resulting in characteristic fragment ions that provide structural information [14]. Electrospray ionization mass spectrometry can also be utilized, though care must be taken to prevent oxidation of the compound during the ionization process [14].

| Analytical Method | Key Information | Application |

|---|---|---|

| Mass Spectrometry | Molecular ion at m/z = 174.11 | Molecular weight determination |

| MALDI-TOF MS | Structure confirmation | Structural validation |

| ¹H NMR | Broad hydroxyl signals | Functional group identification |

| ¹³C NMR | Limited resolution due to aggregation | Carbon framework analysis |

| FT-IR | OH stretching 3200-3600 cm⁻¹ | Functional group characterization |

Tautomerism and Isomerism Considerations

Hexahydroxybenzene exhibits complex tautomeric behavior that significantly influences its chemical properties and reactivity [9] [10]. The compound can exist in multiple tautomeric forms through keto-enol equilibria, where one or more hydroxyl groups can tautomerize to ketone functionalities [9] [10].

Keto-Enol Tautomerism

The primary tautomeric equilibrium involves the conversion between the hexahydroxy form and various polyketo forms [9]. The monoketo form represents the simplest tautomeric variant, where one hydroxyl group undergoes tautomerization to form a ketone while maintaining five hydroxyl groups [9]. This tautomerization process can occur multiple times, leading to diketo, triketo, and higher polyketo forms [9].

The diketo forms of hexahydroxybenzene can exist in different regioisomeric arrangements, with the keto groups positioned in ortho, meta, or para relationships relative to each other [9]. The triketo forms represent even more complex tautomeric species, though these are generally less stable than the lower oxidation state tautomers [9].

Quinoid Character and Oxidation States

The tautomeric behavior of hexahydroxybenzene is closely related to its oxidation chemistry and the formation of quinoid structures [10]. The compound can undergo oxidation to form tetrahydroxy-para-benzoquinone, rhodizonic acid, and other quinoid species [1] [25]. This oxidation process involves the conversion of hydroxyl groups to ketone functionalities with concomitant changes in the aromatic character of the benzene ring [10].

The derivatization of hydroxyl and oxo-functions proceeds as expected but is complicated by complex tautomerism between ortho-quinoid and para-quinoid forms [10]. This tautomeric complexity influences the reactivity patterns and chemical behavior of hexahydroxybenzene derivatives [10].

Thermodynamic Considerations

The relative stability of different tautomeric forms depends on various factors including solvent effects, temperature, and intermolecular interactions [9] [13]. In most environments, the hexahydroxy form represents the thermodynamically most stable tautomer due to the extensive hydrogen bonding stabilization provided by the six hydroxyl groups [9].

The keto forms generally provide no thermodynamic advantage over the hexaol isomer in typical solvents, as hydrogen bonding and polarity considerations favor the fully hydroxylated form [9]. However, specific environmental conditions or chemical modifications can shift the tautomeric equilibrium toward keto forms [13].

| Tautomeric Form | Description | Stability |

|---|---|---|

| Hexahydroxybenzene | Six hydroxyl groups | Most stable |

| Monoketo form | One keto, five hydroxyl groups | Less stable |

| Diketo forms | Two keto, four hydroxyl groups | Variable stability |

| Triketo forms | Three keto, three hydroxyl groups | Generally unstable |

| Quinoid forms | Oxidized quinone structures | Formed through oxidation |

The classical reduction of tetrahydroxy-para-benzoquinone to hexahydroxybenzene represents the most reliable and extensively documented synthetic approach [1] [2] [3]. This method, originally developed by Nietzki and Benckiser in 1885, remains the standard procedure for laboratory-scale preparation of hexahydroxybenzene [4] [5].

Primary Stannous Chloride Reduction Protocol

The fundamental reduction employs stannous chloride dihydrate as the reducing agent in acidic aqueous solution [1] [2]. In this procedure, 100 grams (0.44 mole) of stannous chloride dihydrate is added in one portion to a boiling, mechanically stirred solution containing 10 grams (0.058 mole) of tetrahydroxy-para-benzoquinone dissolved in 200 milliliters of 2.5-Normal hydrochloric acid [3] [5]. The reaction proceeds rapidly, with the characteristic red color of the quinone disappearing within minutes as long, needle-like crystals of hexahydroxybenzene begin to precipitate [3].

Reaction conditions are critical for optimal yield and product quality. The solution must be maintained at boiling temperature during the addition phase, followed by the sequential addition of concentrated hydrochloric acid (250 milliliters with specific gravity 1.08, then an additional 600 milliliters) [3]. Temperature control involves heating the stirred suspension to boiling, followed by rapid cooling in ice to promote crystallization [5].

Advanced Purification Procedures

Purification of the crude product requires specialized handling due to the extreme air sensitivity of hexahydroxybenzene [3] [5]. The crude material undergoes dissolution in 450 milliliters of hot 2.5-Normal hydrochloric acid containing 3 grams of stannous chloride dihydrate to prevent oxidation. Decolorizing carbon treatment removes colored impurities, followed by hot filtration and washing with 75 milliliters of hot water [3].

The final crystallization step involves mixing the combined filtrate and washings with 1 liter of concentrated hydrochloric acid and cooling in ice. Crystals are collected on a fritted-glass filter under nitrogen atmosphere, washed with 100 milliliters of a cold 1:1 mixture of ethanol and concentrated hydrochloric acid, and dried over sodium hydroxide in a vacuum desiccator [3] [5]. This procedure typically yields 7 to 8 grams (approximately 75 percent) of colorless crystals that do not melt when placed on a hot plate at 310°C [3].

Alternative Crystallization Methods

Recrystallization from 2-methoxyethanol provides an alternative purification route [3] [5]. In this method, hexahydroxybenzene is dissolved in 2-methoxyethanol, followed by the addition of benzene to induce crystallization. The crystals are separated, washed with acetone, and dried in a vacuum desiccator, yielding product of comparable quality to the hydrochloric acid method [3].

Modern Catalytic Approaches

Contemporary catalytic methodologies have emerged to address the limitations of classical stoichiometric reductions, focusing on enhanced selectivity, milder reaction conditions, and improved environmental compatibility [6] [7]. These approaches leverage transition metal catalysis, heterogeneous systems, and metal-organic framework templated syntheses.

Transition Metal-Catalyzed Hydrogenation

Palladium and platinum-based catalysts have been employed for the selective hydrogenation of quinone precursors to hexahydroxybenzene [8] [9]. These systems typically operate under hydrogen pressure at temperatures ranging from 20 to 80°C, offering significant advantages over classical methods including reduced reaction times and enhanced chemoselectivity [8]. The mechanism involves surface-adsorbed hydrogen activation followed by stereoselective hydride transfer to the quinone substrate [9] [10].

Ruthenium-catalyzed systems demonstrate particular efficacy in homogeneous hydrogenation protocols [11] [12]. These catalysts exhibit high tolerance for functional group diversity and operate under relatively mild conditions, making them suitable for substrates bearing sensitive moieties [12]. Recent developments include the use of biomimetic ruthenium complexes that enable NAD(P)H-model hydrogenations with excellent stereoselectivity [12].

Heterogeneous Metal Catalysis

Copper-based heterogeneous catalysts have shown remarkable promise for hexahydroxybenzene synthesis through metal-organic framework approaches [13] [7]. The development of copper-hexahydroxybenzene coordination polymers enables both the synthesis and application of the target compound in a single integrated process [7]. These systems employ kinetically controlled synthesis with competing coordination reagents to achieve selective product formation [7].

Iron and nickel nanoparticle catalysts offer cost-effective alternatives for large-scale synthesis [14] [15]. These systems typically employ formic acid or other hydrogen donors in transfer hydrogenation protocols, eliminating the need for high-pressure hydrogen handling [15] [16]. The catalysts demonstrate excellent recyclability and can be recovered using magnetic separation techniques [14].

Metal-Organic Framework Templated Synthesis

Synthetic routes utilizing metal-organic frameworks represent a paradigm shift toward precision synthesis [13] [7] [17]. The preparation of copper-hexahydroxybenzene two-dimensional semiconductive frameworks employs tetrahydroxyquinone as starting material in an economical synthetic approach [7]. These methods achieve remarkable control over product morphology and electronic properties through templated assembly processes [17].

Vapor-phase transformation protocols enable the controlled conversion of coordination polymer intermediates into two-dimensional metal-organic framework films [17]. The process involves chemical vapor deposition using bis(2,4-pentanedionato)copper(II) and tetrahydroxy-1,4-benzoquinone as precursors, with precise temperature control enabling selective intermediate formation [17].

Solid-State Synthesis Techniques

Mechanochemical synthesis has emerged as a powerful solvent-free approach for hexahydroxybenzene and related polyphenolic compounds [18] [19]. These methods employ high-energy ball milling to activate chemical transformations that are challenging to achieve in solution, offering unique advantages including reduced environmental impact and enhanced reaction efficiency [18].

High-Energy Ball Milling Protocols

Mechanochemical protocols utilize controlled mechanical force to induce bond breaking and formation processes [18] [19]. For hexahydroxybenzene synthesis, optimal conditions typically involve milling frequencies of 800 to 1500 rpm for durations ranging from 30 minutes to 12 hours [18]. The choice of milling materials significantly influences reaction outcomes, with tungsten carbide balls generally providing superior results compared to zirconium oxide alternatives [18].

Grinding auxiliaries play crucial roles in mechanochemical transformations by facilitating mass transfer and preventing substrate aggregation [19]. Common auxiliaries include sodium chloride, silica gel, and various organic salts that do not interfere with the target reaction but improve mixing efficiency [19]. The auxiliary-to-substrate ratio typically ranges from 1:1 to 10:1 by weight, depending on the specific transformation [19].

Thermal Decomposition Methods

Controlled thermal decomposition of sodium salts provides access to hexahydroxybenzene through solid-state oxidation pathways [2] [3]. The disodium salt of tetrahydroxy-para-benzoquinone undergoes thermal conversion when heated at 170 to 180°C for 24 hours in air [3]. This process generates rhodizonic acid intermediates that can be subsequently reduced to yield the target compound [3].

Temperature programming is essential for achieving selective transformations during thermal synthesis [20] [17]. Gradual heating profiles prevent decomposition while promoting desired rearrangement reactions. The use of inert atmospheres during critical temperature ranges helps maintain product integrity and prevents unwanted oxidation processes [20].

Vapor-Phase Synthesis Routes

Chemical vapor deposition techniques enable the preparation of high-quality hexahydroxybenzene-containing materials with exceptional purity [17]. These methods employ volatile metal precursors and organic ligands in controlled vapor-phase reactions, allowing precise control over product composition and morphology [17].

Substrate-mediated synthesis utilizes solid supports to template the formation of desired products [17]. Silicon dioxide substrates have proven particularly effective for supporting vapor-phase transformations, providing nucleation sites for controlled crystal growth while preventing unwanted side reactions [17].

Purification and Isolation Challenges

Purification of hexahydroxybenzene presents significant technical challenges due to the compound's inherent instability and tendency toward rapid autoxidation [3] [5]. These difficulties have historically limited both research applications and potential commercial development of the compound [1] [2].

Air Sensitivity and Oxidation Prevention

Oxygen sensitivity represents the primary challenge in hexahydroxybenzene handling and purification [3] [5]. The compound undergoes rapid autoxidation in aqueous solution to form tetrahydroxy-para-benzoquinone, rhodizonic acid, and ultimately higher oxidation products [3] [21]. Prevention strategies require consistent use of inert atmospheres throughout all handling and purification procedures [3].

Nitrogen atmosphere techniques are essential for maintaining product integrity during crystallization and storage [3] [5]. All filtration, washing, and drying operations must be conducted under nitrogen flow or in specially designed glove boxes to prevent oxidation [3]. The use of polyethylene dams and inverted funnels during filtration helps minimize air exposure while allowing solvent removal [3].

Thermal Stability Considerations

Temperature sensitivity imposes strict limitations on purification protocols [3] [5]. Hexahydroxybenzene decomposes at temperatures above 310°C, eliminating traditional melting point determination as a purity assessment method [3]. All purification operations must be conducted at temperatures well below this threshold to prevent product degradation [3].

Low-temperature crystallization techniques maximize yield while preserving product quality [3] [22]. Ice cooling during crystallization promotes formation of well-formed crystals while minimizing thermal decomposition [3]. Extended cooling periods, typically several hours at 0°C, often improve crystal quality and facilitate more complete precipitation [22].

Solvent System Optimization

Solvent selection significantly impacts both purification efficiency and product recovery [3] [23] [22]. Hexahydroxybenzene exhibits limited solubility in most organic solvents, requiring careful optimization of solvent mixtures to achieve effective purification [23]. The compound shows good solubility in hot water and hot alcoholic solutions but limited solubility at room temperature [3].

Mixed solvent crystallization employs combinations of polar and nonpolar solvents to optimize crystallization behavior [23] [22]. The 2-methoxyethanol-benzene system provides excellent results, with 2-methoxyethanol serving as the primary solvent and benzene acting as the crystallization promoter [3]. Alternative systems include ethanol-concentrated hydrochloric acid mixtures that maintain acidic conditions throughout the purification process [3].

Impurity Removal Strategies

Metallic contamination from reducing agents requires specialized removal techniques [3] [5]. Traces of tin salts from stannous chloride reductions can be detected by dissolving samples in nitric acid, evaporating the solution, and igniting the residue [3]. Proper recrystallization procedures typically eliminate these contaminants to acceptable levels [3].

Color impurity elimination employs activated carbon treatment during hot solution preparation [3] [5]. Decolorizing carbon addition to hot acidic solutions removes chromophoric impurities without affecting the target compound [3]. The carbon treatment must be followed by immediate hot filtration to prevent prolonged contact that might promote unwanted adsorption of the product [3].

Advanced Isolation Techniques

Vacuum desiccation under carefully controlled conditions provides optimal drying while preventing decomposition [3] [5]. Drying over sodium hydroxide in vacuum desiccators removes residual water and solvent while maintaining an alkaline environment that helps stabilize the compound [3]. Extended drying periods of 24 to 48 hours typically achieve complete solvent removal [3].

XLogP3

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant